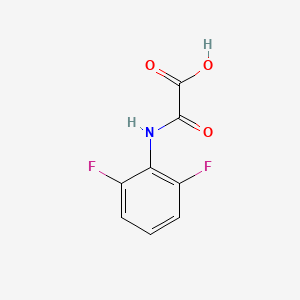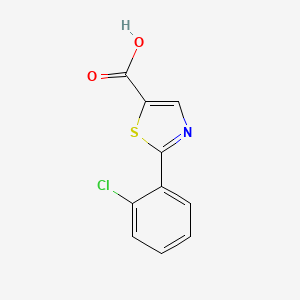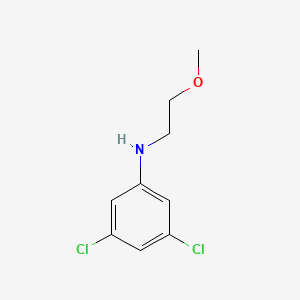
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is an organic compound with the molecular formula C13H14N2O. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by the presence of a pyridine ring and a phenol group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol typically involves the reaction of pyridine-3-carbaldehyde with 2-aminomethylphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process often involves continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the amine product.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine products.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an antioxidant in plastic manufacturing.
Mécanisme D'action
The mechanism of action of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-[(Pyridin-2-ylmethylamino)methyl]phenol
- 2-[(Pyridin-4-ylmethylamino)methyl]phenol
- 2-[(Pyridin-3-ylmethylamino)methyl]aniline
Comparison: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is unique due to the specific positioning of the pyridine ring and phenol group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenol group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-[(pyridin-3-ylmethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-6-2-1-5-12(13)10-15-9-11-4-3-7-14-8-11/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDIWGXVLIKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)
![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
amine](/img/structure/B1414705.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)

